2-(2,6-Difluorophenyl)acetohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is a chemical compound with the CAS Number: 2225147-46-4 . It has a molecular weight of 222.62 . This compound is used in scientific research, with diverse applications including drug discovery, materials synthesis, and biological studies.
Molecular Structure Analysis
The IUPAC Name of this compound is this compound . The InChI Code is 1S/C8H8F2N2O.ClH/c9-6-2-1-3-7(10)5(6)4-8(13)12-11;/h1-3H,4,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Green Chemistry Applications
A study by Fekri and Zaky (2014) highlights the use of acetohydrazide derivatives in green chemistry. They prepared complexes by solid-state ball milling, a process involving the reaction of ligand with metal salts (Ni(II), Co(II), Cu(II), and VO(II)). This method is notable for its environmental friendliness, minimizing the use of solvents and energy. The antimicrobial and antioxidant activities of these complexes were evaluated, demonstrating the potential of acetohydrazide derivatives in developing new, greener synthesis methods with biological applications (Fekri & Zaky, 2014).
Material Science and Luminescence
In the field of materials science, Mikhailov et al. (2018) investigated the spectral-luminescent properties of 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles. By synthesizing these compounds, they explored the potential use of acetohydrazide derivatives in creating materials with specific luminescent properties, which could have applications in optoelectronics or as fluorescence markers (Mikhailov et al., 2018).
Corrosion Inhibition
Research into the application of acetohydrazide derivatives for corrosion inhibition has shown promising results. Yadav et al. (2015) synthesized acetohydrazides as corrosion inhibitors for mild steel in acidic mediums. Their study utilized electrochemical and theoretical studies to demonstrate that these compounds effectively protect metal surfaces from corrosion, offering insights into the development of new corrosion inhibitors for industrial applications (Yadav et al., 2015).
Antimicrobial and Antitubercular Agents
Antimicrobial and antitubercular applications of acetohydrazide derivatives have been extensively researched. Mandewale et al. (2016) synthesized a series of hydrazone derivatives from 2-(2-oxo-1,2,3,4-tetrahydroquinoline-7-yloxy)acetohydrazide, showing significant antituberculosis activity. This suggests that derivatives of acetohydrazides might serve as promising leads for developing new antitubercular drugs (Mandewale et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(2,6-difluorophenyl)acetohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-3-7(10)5(6)4-8(13)12-11;/h1-3H,4,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKDTBIJINGLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)NN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.